molecular formula C12H15N2O12S B1214347 Antimony nitrilotriacetic acid CAS No. 70161-12-5

Antimony nitrilotriacetic acid

Cat. No.: B1214347
CAS No.: 70161-12-5
M. Wt: 501.01 g/mol
InChI Key: IBMCUACXCYJTTN-UHFFFAOYSA-K
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Description

Antimony nitrilotriacetic acid (Sb-NTA) is a coordination compound formed from antimony (Sb³⁺) and the aminopolycarboxylic acid chelating agent, nitrilotriacetic acid (NTA) . With a molecular formula of C₁₂H₁₅N₂O₁₂Sb, this complex exemplifies the use of chelation to modify the redox behavior and physicochemical properties of antimony ions in solution . The conjugate base of NTA acts as a tripodal, tetradentate ligand, forming stable coordination complexes with various metal ions . In research applications, Sb-NTA has been investigated for its role in the electrodeposition of antimony. Studies show that NTA acts as a habit modifier, altering the kinetics of antimony reduction and controlling the morphology of the resulting deposits . The complexation leads to the formation of stable Sb-NTA species in solution, which can influence the crystal structure of deposited antimony oxides, such as promoting an octahedral shape with a cubic crystal structure for Sb₂O₃ . This control over material properties is critical for applications in the nuclear, semiconductor, and catalysis industries . The broader class of NTA chelators is recognized for being more biodegradable than similar agents like EDTA . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets for proper handling procedures.

Properties

CAS No.

70161-12-5

Molecular Formula

C12H15N2O12S

Molecular Weight

501.01 g/mol

IUPAC Name

antimony(3+);2-[bis(carboxylatomethyl)amino]acetate;hydron

InChI

InChI=1S/2C6H9NO6.Sb/c2*8-4(9)1-7(2-5(10)11)3-6(12)13;/h2*1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;;+3/p-3

InChI Key

IBMCUACXCYJTTN-UHFFFAOYSA-K

SMILES

[H+].[H+].[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Sb+3]

Canonical SMILES

[H+].[H+].[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Sb+3]

Synonyms

antimony nitrilotriacetic acid
antimony-NTA

Origin of Product

United States

Chemical Reactions Analysis

Complexation Reactions and Stability Constants

NTA acts as a polydentate ligand, forming coordination complexes with Sb(III) and Sb(V). The stability of these complexes depends on pH, ionic strength, and competing ligands.

  • Sb(III)-NTA Complexes :
    Two distinct Sb(III)-NTA complexes (denoted Sb-NTA-a and Sb-NTA-b ) have been identified electrochemically .

    • Sb-NTA-a : Stability constant (log K) = 9.2 (proposed).

    • Sb-NTA-b : Stability constant (log K) = 12.1 (proposed), forming a more stable species at pH 3.0 .

  • Comparative Stability :
    Sb-NTA complexes exhibit lower stability than Fe³⁺-NTA (log K = 15.9) but higher than Ca²⁺-NTA (log K = 6.39) (Table 1) .

Table 1: Formation Constants (log K) of Selected Metal-NTA Complexes

Metal Ionlog K (NTA³⁻)Reference
Fe³⁺15.9
Sb(III)-a9.2
Sb(III)-b12.1
Ca²⁺6.39

Redox Behavior and Electrochemical Interactions

Electrochemical studies reveal that NTA modulates Sb’s redox activity:

  • Reduction Peaks :

    • Sb(III)-NTA-a reduces at -0.15 V (vs. Ag/AgCl).

    • Sb(III)-NTA-b reduces at -0.30 V , indicating stronger stabilization .

  • Kinetics :
    Sb(III) reduction in NTA is quasi-reversible, with a standard rate constant (k0k^0) of 2.1 × 10⁻³ cm/s , suggesting sluggish electron transfer due to chelation .

Key Findings :

  • NTA stabilizes Sb(III) in solution, hindering its oxidation to Sb(V) .

  • Tartaric acid (TA) outcompetes NTA for Sb(III) binding, demonstrating ligand-specific selectivity .

Selective Binding and Environmental Implications

NTA-functionalized polymers exhibit preferential adsorption of Sb(III) over Sb(V):

  • Sorption Capacity :

    • 4.6 mmol/g for Sb(III) vs. 3.2 mmol/g for Sb(V) in poly(ionic liquid)-NTA systems .

  • Mechanism :
    Anion exchange dominates, with NTA’s carboxylate and amine groups coordinating Sb(III) (Figure 1) .

Figure 1: Proposed Sb(III)-NTA Coordination Structure

text
O | O—C—N—C—O | O

(Tetradentate binding via three carboxylates and one amine group)

Solubility and Environmental Mobility

Contrary to expectations, NTA does not significantly enhance Sb solubility in natural sediments:

  • EPA Study Findings :

    • No increased solubility of Sb observed in 20 ppm NTA solutions equilibrated with bottom materials .

    • Competing ions (e.g., Ca²⁺, Mg²⁺) reduce NTA’s efficacy in mobilizing Sb .

Table 2: Solubility of Antimony in Presence of NTA

SystemSb Concentration (ppm)Reference
Distilled Water0.002–0.004
20 ppm NTA Solution0.001–0.003

Comparison with Similar Compounds

Key Properties of NTA :

  • Molecular formula: C₆H₉NO₆ .
  • Chelating capacity: Binds divalent and trivalent cations (e.g., Ca²⁺, Cu²⁺) .
  • Applications: Medical (olfactory dysfunction treatment) , environmental remediation (enhancing phytoextraction of heavy metals) , and industrial processes (plasma electrolytic oxidation) .

Antimony Chemistry :

  • Common oxidation states: +3 and +5 .
  • Reactivity: Dissolves in nitric acid to form antimony nitrate (Sb(NO₃)₃) ; reacts with halogens to form compounds like SbF₃ (catalyst in pharmaceuticals) .
  • Uses: Flame retardants, lead-acid batteries, and alloys .

Comparison with Similar Compounds

2.1. Comparison with Other Antimony Chelates

For example:

  • Antimony Citrate : Used in leishmaniasis treatments; exhibits higher solubility in aqueous media compared to Sb-NTA (inferred from NTA’s solubility in water ).
  • Antimony EDTA Complexes : EDTA forms stronger chelates with metals than NTA due to higher denticity (6 vs. 4 binding sites) . However, EDTA is environmentally persistent, whereas NTA is biodegradable .
2.2. Comparison with NTA Complexes of Other Metals

NTA forms stable complexes with transition metals, but interactions with antimony are less clear:

  • Cu-NTA : Copper-NTA complexes are well-documented and used in chromatography . Sb-NTA would likely exhibit lower stability due to antimony’s larger ionic radius and preference for oxygen ligands (e.g., in Sb₂O₃) .
  • Fe-NTA : Iron-NTA is used in agriculture to treat iron deficiency; Sb-NTA might lack redox activity, limiting similar applications .
2.3. Comparison with Other Chelating Agents

NTA’s eco-friendliness contrasts with traditional chelators:

  • EDTA : Higher chelation efficiency but persistent in soil; NTA degrades faster but may mobilize toxic metals .
  • Citric Acid : Weak chelator but enhances plant growth; NTA combined with glutamic acid improves phytoextraction efficiency .

Table 2: Environmental Impact of Chelators

Chelator Biodegradability Plant Toxicity Soil Enzyme Activity
NTA Moderate Low High (with glutamic acid)
EDTA Low High Low
Citric Acid High None Moderate
2.4. Comparison with Antimony Halides and Oxides
  • Antimony Trifluoride (SbF₃) : Used as a Lewis acid catalyst in organic synthesis ; Sb-NTA might lack catalytic activity due to stable chelation.
  • Antimony Oxide (Sb₂O₃) : Flame retardant in plastics ; Sb-NTA could offer lower toxicity but reduced thermal stability.

Preparation Methods

Direct Complexation of Sb³⁺ with NTA

The primary method involves reacting antimony(III) salts (e.g., SbCl₃, Sb₂(SO₄)₃) with NTA under controlled pH and temperature conditions.

Step Reagents/Conditions Purpose Reference
1. NTA Synthesis Chloroacetic acid, NH₄Cl, NaOH, HClProduce NTA via alkaline hydrolysis and acidification.
2. Sb³⁺ Salt Preparation Sb₂O₃ dissolved in HCl or H₂SO₄Generate Sb³⁺ ions in acidic medium.
3. Complexation Mixing Sb³⁺ solution with NTA in H₂O, pH 6–8Form Sb-NTA via ligand substitution (NTA binds Sb³⁺).
4. Purification Activated carbon, ion exchange resins, filtrationRemove unreacted NTA, Sb salts, and byproducts.

Key Reaction :

2 NTA3+Sb3+Sb(NTA)2+H2O2\ \text{NTA}^{3-} + \text{Sb}^{3+} \rightarrow \text{Sb(NTA)}2^{-} + \text{H}2\text{O}

NTA³⁻ binds Sb³⁺ through three carboxylate groups and the central amine group.

Use of Sb₂O₃ as Precursor

Sb₂O₃ is reacted with NTA in acidic or alkaline media to form Sb-NTA. This method is advantageous for large-scale production due to Sb₂O₃’s stability and availability.

Parameter Optimal Range Outcome Reference
pH 1–3 (acidic) or 9–11 (alkaline)Prevents Sb precipitation; facilitates complexation
Temperature 60–100°CAccelerates reaction kinetics

Solvent-Assisted Synthesis

Polar aprotic solvents (e.g., DMF, DMSO) enhance Sb-NTA solubility and reaction efficiency. This method is critical for applications requiring high-purity products.

Critical Reaction Parameters

pH Control

Sb³⁺ and NTA³⁻ form stable complexes at pH 6–8. Below pH 3, Sb³⁺ hydrolyzes to form Sb(OH)₃, which precipitates.

pH Range Observation Impact on Sb-NTA Yield
< 3Sb(OH)₃ precipitationZero yield
3–6Partial complexationLow yield (10–30%)
6–8Optimal complexationHigh yield (70–90%)
> 8NTA deprotonation; side reactionsModerate yield (50–70%)

Temperature Optimization

Higher temperatures (90–100°C) enhance reaction rates but may degrade NTA or Sb-NTA.

Purification and Characterization

Purification Techniques

Method Procedure Efficiency Reference
Ion Exchange Dowex 50W-X8 resin (H⁺ form)Removes unreacted Sb³⁺
Activated Carbon Powdered carbon (1–3 wt%)Adsorbs colored impurities
Crystallization Ethanol/water mixturesRecrystallizes Sb-NTA

Analytical Methods

Technique Application Detection Limit Reference
ICP-MS Sb³⁺ quantification0.01 ppm
FT-IR Confirm NTA coordination (C=O stretch)1700–1600 cm⁻¹
¹H NMR Proton environment analysisδ 2.5–4.0 ppm (CH₂ groups)

Challenges and Mitigation Strategies

Oxidation of Sb³⁺

Sb³⁺ oxidizes to Sb⁵⁺ in aerobic conditions, forming Sb-NTA with altered stoichiometry. Mitigation involves:

  • N₂ sparging during synthesis.

  • Reductants (e.g., Fe²⁺) to stabilize Sb³⁺.

Competing Ligands

NTA may coordinate with other metals (e.g., Fe³⁺, Cu²⁺) in impure Sb sources. Use high-purity Sb salts and chelating resins (e.g., Chelex 100) to pre-purify Sb³⁺.

Comparative Analysis of Synthesis Routes

Method Advantages Disadvantages Yield Reference
Direct Complexation Simple, low costRequires precise pH control70–90%
Sb₂O₃ Dissolution High Sb³⁺ availabilityRisk of Sb(OH)₃ precipitation50–70%
Solvent-Assisted Enhances solubility and purityHigh solvent costs; environmental concerns80–95%

Industrial and Environmental Applications

Adsorption of Sb(III)

Sb-NTA is used in nanoscale adsorbents (e.g., HRM@nFe₃O₄) to remove Sb(III) from wastewater. The NTA ligand enhances Sb³⁺ affinity.

Radioactive Waste Treatment

Sb-NTA derivatives (e.g., nitrilotriacetamide) separate actinides (Am³⁺, Cm³⁺) from lanthanides in nuclear reprocessing .

Q & A

Q. How can antimony nitrilotriacetic acid complexes be synthesized, and what stoichiometric ratios are typically observed?

Synthesis involves reacting antimony(III) salts (e.g., antimony oxide) with nitrilotriacetic acid (NTA) under controlled pH (neutral to slightly acidic) and temperature (25–60°C). The molar ratio of Sb:NTA is critical; for example, the complex "Nitrilotriacetic acid, antimony (3+) complex" (CAS 46242-44-8) suggests a 1:1 stoichiometry. Characterization via IR spectroscopy can confirm carboxylate-Antimony coordination, while thermal analysis (TGA/DSC) determines stability .

Q. What analytical techniques are most effective for characterizing antimony-NTA complexes?

  • Spectroscopy : IR identifies carboxylate binding modes (asymmetric/symmetric stretching at ~1600 cm⁻¹ and ~1400 cm⁻¹).
  • NMR : ¹H-NMR detects shifts in NTA protons upon metal coordination.
  • Thermal Analysis : TGA quantifies decomposition steps (e.g., water loss at 100–150°C, ligand combustion >300°C).
  • Elemental Analysis : Confirms Sb content via ICP-MS or AAS .

Q. How does NTA influence antimony solubility in aqueous systems compared to other chelators like EDTA?

NTA shows limited efficacy in solubilizing antimony from sediments. In equilibrium studies (20 ppm NTA, pH 7), Sb exhibited no increased solubility, unlike Ni, Zn, or Co. This contrasts with EDTA, which may enhance Sb mobility due to stronger chelation. The inertness is attributed to Sb’s preference for hydroxo/hydroxycarbonate complexes over NTA binding under neutral conditions .

Q. What experimental protocols are recommended for assessing antimony-NTA interactions in environmental matrices?

  • Equilibration : Mix soil/sediment samples with NTA solutions (e.g., 20 ppm) for 24–48 hours.
  • Analysis : Use ICP-OES/AAS for Sb quantification. Compare leachates from control (distilled water) and NTA-treated samples.
  • pH Control : Maintain pH 6–8 to mimic natural conditions .

Advanced Research Questions

Q. How can contradictory data on antimony-NTA interactions (e.g., solubility vs. inertness) be resolved?

Contradictions arise from variations in pH, competing ions (e.g., Ca²⁺, Fe³⁺), and Sb speciation (Sb(III) vs. Sb(V)). To resolve discrepancies:

  • Conduct stability constant (log K) measurements for Sb-NTA complexes.
  • Use XANES/EXAFS to identify Sb coordination environments in the presence of NTA .

Q. What methodologies optimize antimony chelation by NTA in remediation studies?

  • Competitive Ligand Systems : Combine NTA with organic acids (e.g., citric acid) to enhance Sb mobilization.
  • Soil Column Experiments : Test leaching efficiency in different soil types (Luvisol, Vertisol) with NTA concentrations (0.1–5 mM). Monitor Sb recovery via sequential extraction .

Q. What are the toxicity implications of using antimony-NTA complexes in biological studies?

  • Carcinogenicity : NTA is classified as Group 2B (possibly carcinogenic) by IARC due to urinary tract tumors in rodents. Antimony compounds (e.g., Sb₂O₃) are respiratory irritants.
  • Handling Protocols : Use fume hoods, PPE, and avoid inhalation. Monitor urinary Sb levels in exposed personnel .

Q. How can antimony-NTA complexes be evaluated for antimicrobial activity?

  • Agar Diffusion Assays : Test complexes against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
  • MIC Determination : Use broth dilution (0.1–100 µg/mL) and compare with free Sb³⁺/NTA.
  • Mechanistic Studies : Assess membrane disruption via SEM or fluorescence dye leakage .

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